An In-depth Technical Guide on the Chemical and Physical Properties of Nintedanib Esylate
An In-depth Technical Guide on the Chemical and Physical Properties of Nintedanib Esylate
For Researchers, Scientists, and Drug Development Professionals
Nintedanib esylate, the ethanesulfonate salt of nintedanib, is a small molecule tyrosine kinase inhibitor.[1][2] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small-cell lung cancer, and other fibrosing interstitial lung diseases.[3][4] The therapeutic efficacy of nintedanib is rooted in its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in angiogenesis and fibrosis.[1][3] This document provides a comprehensive overview of the core chemical and physical properties of nintedanib esylate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties
Nintedanib esylate is a bright yellow, crystalline powder.[5][6] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Name | Methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate ethanesulfonate[7] |
| Molecular Formula | C₃₁H₃₃N₅O₄・C₂H₆O₃S[8][9] |
| Molecular Weight | 649.76 g/mol [8][9] |
| CAS Number | 656247-18-6[9] |
| Appearance | Bright yellow powder[5] |
| Melting Point | >233°C (with decomposition)[5]; a range of 244-251°C has also been reported[6] |
| Solubility | - Water: Soluble. A saturated solution has a concentration of 2.8 mg/mL with a pH of 5.7. Solubility is strongly pH-dependent, increasing at acidic pH (<3).[5][10]- Organic Solvents: Highest solubility in methanol and N-methylpyrrolidone.[5][10]- Co-solvents: Best solubility in propylene glycol.[5][10]- DMSO: 25 g/L[6]; 101 mg/mL (155.44 mM)[11] |
| pKa | Strongest Basic: 7.23; Strongest Acidic: 10.86 (Predicted by Chemaxon)[3][7] |
| Partition Coefficient | - Log P (n-octanol/water) of free base: 3.6[5]- Log D (apparent partition coefficient): 3.0 at pH 7.4; ≤ 1 for pH < 5[5][10] |
| Crystal Structure | Nintedanib esylate hemihydrate crystallizes in the triclinic space group P-1.[12] |
| Hygroscopicity | Information on hygroscopicity is not extensively detailed in the provided search results, but the existence of a hemihydrate form suggests it can absorb water.[12] |
| Stability | The active substance is sensitive to extreme oxidative conditions and high temperatures. It is considered photostable. |
Experimental Protocols
The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like nintedanib esylate follows standardized methodologies, often guided by pharmacopeias.
1. Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[13]
-
Apparatus: A melting point apparatus with a heating block (e.g., metal block), a high-accuracy thermometer or temperature sensor, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[14]
-
Sample Preparation: A small amount of the dry, finely powdered nintedanib esylate is packed into a capillary tube to a height of 2.5-3.5 mm.[14] The packing should be compact.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The apparatus is heated at a controlled rate. For a preliminary, approximate measurement, a faster heating rate (e.g., 10°C/min) can be used.[13]
-
For an accurate determination, the temperature is brought to about 5°C below the expected melting point.[14]
-
The heating rate is then reduced to a constant rate, typically 1°C/min, as specified by most pharmacopeias.[15]
-
The temperatures are recorded at the onset of melting (the point at which the substance begins to collapse) and at the completion of melting (the "clear point," where no solid remains).[14] The range between these two temperatures is the melting range.
-
2. Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Materials: Nintedanib esylate, selected solvent (e.g., water, pH-adjusted buffers, organic solvents), flasks, a constant temperature shaker or agitator, and an analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
An excess amount of nintedanib esylate is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspension is allowed to stand to let undissolved solids settle.
-
A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not adsorb the compound) to remove any undissolved particles.
-
The concentration of nintedanib esylate in the clear filtrate is then determined using a validated analytical method, such as RP-HPLC with UV detection.[16] This concentration represents the solubility of the compound in that solvent at that temperature.
-
3. Purity and Assay Determination (RP-HPLC Method)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for assessing the purity and quantifying the amount of nintedanib esylate.[17][18]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[18][19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[17][18] For instance, a mobile phase of phosphate buffer (pH 2.8) and acetonitrile (48:52 v/v) has been reported.[17]
-
Flow Rate: Typically around 1.0 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[18]
-
Detection: UV detection at a wavelength where nintedanib esylate has significant absorbance, such as 287 nm.[16]
-
-
Procedure:
-
Standard Preparation: A standard solution of known concentration of nintedanib esylate is prepared in a suitable solvent.
-
Sample Preparation: A sample of the test material is accurately weighed and dissolved in the same solvent to a known concentration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The purity and assay are calculated by comparing the peak area of the nintedanib peak in the sample chromatogram to that of the standard chromatogram. Impurities are identified as separate peaks and their percentage can be determined based on their area relative to the main peak.
-
Mechanism of Action and Signaling Pathways
Nintedanib is a multi-targeted inhibitor that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, thereby blocking intracellular signaling.[1][10] The primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [4]
Inhibition of these receptors disrupts downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells.[20] This action reduces fibrosis and angiogenesis.[1][20] Additionally, nintedanib inhibits non-receptor tyrosine kinases like Src, Lck, and Lyn.[3]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling.
Caption: A typical workflow for purity and assay analysis of Nintedanib by RP-HPLC.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nintedanib esylate | C33H39N5O7S | CID 135476717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Nintedanib esylate | 656247-18-6 [chemicalbook.com]
- 6. Nintedanib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nintedanib esylate - Analytica Chemie [analyticachemie.in]
- 9. scbt.com [scbt.com]
- 10. tga.gov.au [tga.gov.au]
- 11. Nintedanib esylate | VEGFR | FGFR | PDGFR | TargetMol [targetmol.com]
- 12. cambridge.org [cambridge.org]
- 13. thinksrs.com [thinksrs.com]
- 14. thinksrs.com [thinksrs.com]
- 15. mt.com [mt.com]
- 16. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
